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Compound of Interest

Compound Name: Oseltamivir

Cat. No.: B000436 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the co-crystallization

of the influenza virus enzyme neuraminidase (NA) with its potent inhibitor, oseltamivir
carboxylate (the active metabolite of Oseltamivir, brand name Tamiflu®). Understanding the

precise molecular interactions between neuraminidase and oseltamivir carboxylate through X-

ray crystallography is crucial for structure-based drug design and for elucidating mechanisms of

drug resistance.

The protocols outlined below describe the expression and purification of the neuraminidase

head domain and the subsequent co-crystallization with oseltamivir carboxylate using the

hanging drop vapor-diffusion method.

Experimental Protocols
Protocol 1: Recombinant Neuraminidase Head Domain
Expression and Purification
This protocol describes the expression of the soluble, enzymatically active head domain of

influenza neuraminidase using a baculovirus expression system in insect cells, followed by a

two-step purification process.

Materials:
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Spodoptera frugiperda (Sf9) or Trichoplusia ni (Tni) insect cells

Baculovirus transfer vector (e.g., pFastBac) containing the neuraminidase head domain

gene

Bac-to-Bac® Baculovirus Expression System (or equivalent)

Cell culture medium (e.g., Sf-900™ III SFM)

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 1 mM PMSF, and protease

inhibitor cocktail

Binding Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM Imidazole

Wash Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 40 mM Imidazole

Elution Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM Imidazole

Gel Filtration Buffer (SEC Buffer): 20 mM HEPES pH 7.5, 150 mM NaCl

HisTrap HP affinity column (or equivalent)

Superdex 200 Increase 10/300 GL gel filtration column (or equivalent)

Methodology:

Gene Cloning and Recombinant Bacmid Generation:

Clone the gene encoding the neuraminidase head domain (lacking the N-terminal

transmembrane anchor) into a baculovirus transfer vector. Often, an N-terminal secretion

signal peptide and a C-terminal His-tag are included for secretion and purification.

Generate recombinant bacmid DNA in E. coli DH10Bac™ cells according to the

manufacturer's protocol.
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Baculovirus Amplification:

Transfect Sf9 insect cells with the recombinant bacmid DNA to generate the P1 viral stock.

Amplify the virus by infecting fresh Sf9 cell cultures to produce a high-titer P2 or P3 viral

stock.

Protein Expression:

Infect a large-scale suspension culture of Tni or Sf9 cells (typically at a density of 2 x 10⁶

cells/mL) with the high-titer baculovirus stock.

Incubate the culture at 27°C with shaking (e.g., 120 rpm) for 60-72 hours. The

supernatant, containing the secreted neuraminidase, is the target for purification.[1][2]

Harvesting and Clarification:

Pellet the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[2]

Collect the supernatant and filter it through a 0.45 µm filter to remove any remaining cells

and debris.

Affinity Chromatography:

Equilibrate a HisTrap HP column with Binding Buffer.

Load the clarified supernatant onto the column.

Wash the column with at least 10 column volumes of Wash Buffer to remove non-

specifically bound proteins.

Elute the His-tagged neuraminidase protein with Elution Buffer. Collect fractions and

analyze by SDS-PAGE.

Size-Exclusion Chromatography (Gel Filtration):

Pool the fractions containing the neuraminidase protein.
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Concentrate the pooled fractions to a suitable volume (e.g., 1-2 mL) using a centrifugal

filter unit (e.g., Amicon Ultra, 30 kDa MWCO).

Equilibrate a Superdex 200 column with SEC Buffer.

Load the concentrated protein onto the column. The protein should elute as a tetramer.

Collect fractions corresponding to the main elution peak. Verify purity by SDS-PAGE. The

protein should appear as a single band.

Final Concentration and Storage:

Pool the pure fractions and concentrate the protein to a final concentration of 5-10 mg/mL

for crystallization trials.

Determine the final protein concentration using a spectrophotometer (A280) and the

calculated extinction coefficient.

Flash-freeze aliquots in liquid nitrogen and store at -80°C until use.

Protocol 2: Co-crystallization of Neuraminidase with
Oseltamivir Carboxylate
This protocol details the setup of crystallization trials for the neuraminidase-oseltamivir
carboxylate complex using the hanging drop vapor-diffusion technique.

Materials:

Purified neuraminidase protein (5-10 mg/mL in SEC Buffer)

Oseltamivir carboxylate (GS-4071) stock solution (e.g., 100 mM in water or SEC buffer)

Crystallization screening kits (e.g., PEGRx, Crystal Screen HT)

24-well or 96-well crystallization plates

Siliconized glass cover slips
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Methodology:

Complex Formation:

On the day of crystallization, thaw an aliquot of purified neuraminidase protein on ice.

Prepare the neuraminidase-inhibitor complex by adding oseltamivir carboxylate from the

stock solution to the protein solution to a final molar ratio of approximately 1:10

(protein:inhibitor). A typical final inhibitor concentration is 1-5 mM.

Incubate the mixture on ice for at least 60 minutes to ensure complete binding.

Centrifuge the complex solution at 14,000 x g for 10 minutes at 4°C to remove any

precipitate before setting up drops.

Crystallization Setup (Hanging Drop Vapor Diffusion):

Pipette 500 µL of the reservoir solution (from a crystallization screen) into the well of a 24-

well plate.

On a siliconized cover slip, mix 1 µL of the protein-inhibitor complex with 1 µL of the

reservoir solution.

Invert the cover slip and seal the well with vacuum grease.

For 96-well plates, the volumes are typically scaled down (e.g., 100 nL + 100 nL drops

over a 50-80 µL reservoir).

Incubation and Crystal Growth:

Incubate the plates at a constant temperature, typically 20°C or 4°C.[3]

Monitor the drops for crystal growth regularly over several days to weeks using a

microscope. Crystals typically appear within one week.

Crystal Optimization:
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Once initial crystal "hits" are identified, perform optimization screens. This involves

systematically varying the concentrations of the precipitant (e.g., PEG 3350), buffer pH,

and salts from the initial hit condition to improve crystal size and quality.

Crystal Harvesting and Cryo-protection:

When crystals have reached a suitable size (e.g., >50 µm), carefully harvest them using a

cryo-loop.

Briefly transfer the crystal to a cryo-protectant solution to prevent ice formation during

freezing. The cryo-protectant is often the reservoir solution supplemented with 20-30%

(v/v) glycerol or ethylene glycol.

Plunge the loop directly into liquid nitrogen to flash-freeze the crystal.

Store the frozen crystals in liquid nitrogen until ready for X-ray data collection.

Data Presentation
Quantitative data from successful crystallization experiments are summarized below. These

tables provide representative conditions and crystallographic statistics derived from published

structures in the Protein Data Bank (PDB).

Table 1: Representative Crystallization Conditions for Neuraminidase-Oseltamivir Carboxylate

Complexes
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Parameter Condition Notes

Protein Concentration 5 - 10 mg/mL
Higher concentrations can

promote nucleation.

Inhibitor Concentration 1 - 5 mM (in drop)
Ensures saturation of the

enzyme's active site.

Method Hanging Drop Vapor Diffusion
A widely used method for

protein crystallization.[3]

Temperature 20°C (293 K)
Temperature is a critical

variable to control.

Precipitant
12-25% PEG 3350 or PEG

8000

Polyethylene glycol is a

common precipitating agent.

Buffer 0.1 M HEPES or Tris
Maintains a stable pH, typically

between 7.0 and 8.5.

Additives / Salt
0.2 M Ammonium Sulfate,

NaCl, or Li₂SO₄

Salts can aid in reducing

protein solubility.

Table 2: Crystallographic Data for Representative Neuraminidase-Oseltamivir Carboxylate

Complexes

PDB ID NA Subtype
Resolution
(Å)

Space
Group

R-work / R-
free (%)

Source
Virus Strain

4QN7[4] N7 2.30 C 2 2 2₁ 16.7 / 20.7
A/Anhui/1/20

13 (H7N9)

5L15[1] N9 2.40 P 2₁ 2₁ 2₁ 16.7 / 19.5
A/Shanghai/2

/2013 (H7N9)

4CPM[5] B 2.75 P 4₁ 2₁ 2 15.9 / 21.7
B/Brisbane/6

0/2008

3CL0[6] N1 (H274Y) 2.20 P 3₂ 2 1 19.3 / 24.0

A/Vietnam/12

03/2004

(H5N1)
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Resolution: A measure of the level of detail observed in the electron density map. Lower

numbers indicate higher resolution.

Space Group: Describes the symmetry of the crystal lattice.

R-work / R-free: Indicators of the quality of the crystallographic model and its fit to the

experimental data. Lower values are better.

Visualized Workflow and Logic
The following diagrams illustrate the experimental workflow for determining the crystal structure

of the neuraminidase-oseltamivir carboxylate complex.
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Caption: Experimental workflow for co-crystallization.
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The diagram above outlines the major stages, from preparing the biological components to the

final determination and deposition of the atomic coordinates of the neuraminidase-oseltamivir
carboxylate complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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